molecular formula C9H14N6OS B14906746 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one

2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B14906746
M. Wt: 254.32 g/mol
InChI Key: YRMPNVHBIVYTQS-UHFFFAOYSA-N
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Description

2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazine ring, a thioether linkage, and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Thioether Formation:

    Pyrrolidine Attachment: The final step involves the reaction of the intermediate with pyrrolidine, often under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazine rings are often used as ligands in catalytic systems.

    Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazine derivatives have shown potential as antimicrobial agents.

    Enzyme Inhibitors: Some compounds can act as inhibitors of specific enzymes.

Medicine

    Drug Development: The unique structure of these compounds makes them candidates for drug development, particularly in the areas of cancer and infectious diseases.

Industry

    Agriculture: Triazine derivatives are used in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial growth by interfering with DNA synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloro-1,3,5-triazine: A simpler triazine derivative used in herbicides.

    2,4,6-Triamino-1,3,5-triazine:

Uniqueness

The presence of the thioether linkage and the pyrrolidine moiety in 2-((4,6-Diamino-1,3,5-triazin-2-yl)thio)-1-(pyrrolidin-1-yl)ethan-1-one distinguishes it from simpler triazine derivatives. These structural features may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C9H14N6OS

Molecular Weight

254.32 g/mol

IUPAC Name

2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C9H14N6OS/c10-7-12-8(11)14-9(13-7)17-5-6(16)15-3-1-2-4-15/h1-5H2,(H4,10,11,12,13,14)

InChI Key

YRMPNVHBIVYTQS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=NC(=N2)N)N

Origin of Product

United States

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